molecular formula C16H24N2O B1654874 7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline CAS No. 28321-56-4

7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline

Cat. No.: B1654874
CAS No.: 28321-56-4
M. Wt: 260.37 g/mol
InChI Key: SXPXTTKGVYQPAM-UHFFFAOYSA-N
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Description

7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline is a substituted tetrahydroquinoline derivative characterized by a fused bicyclic structure with an acetamido group at position 7, an ethyl group at position 1, and three methyl groups at positions 2, 2, and 2. Tetrahydroquinolines are pharmacologically significant due to their structural similarity to natural alkaloids and their versatility in drug design. Substitutions on the tetrahydroquinoline core, such as alkyl, aryl, or functional groups (e.g., acetamido), modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity .

Properties

IUPAC Name

N-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-6-18-15-9-13(17-12(3)19)7-8-14(15)11(2)10-16(18,4)5/h7-9,11H,6,10H2,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPXTTKGVYQPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385031
Record name Acetamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28321-56-4
Record name Acetamide, N-(1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ACETAMIDO-1-ETHYL-1,2,3,4-TETRAHYDRO-2,2,4-TRIMETHYLQUINOLINE
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Preparation Methods

Fundamental Synthetic Strategies for Tetrahydroquinoline Scaffolds

Retrosynthetic Analysis of the Target Molecule

The molecular architecture of 7-acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline necessitates disconnection into three primary synthons:

  • Tetrahydroquinoline core : Derived from cyclohexenyl-aniline precursors through Bischler-Napieralski or Skraup-type cyclizations.
  • Ethyl and methyl substituents : Introduced via alkylation or Friedel-Crafts reactions at positions 1, 2, and 4.
  • Acetamido group : Installed through nucleophilic acyl substitution at position 7 after core assembly.

Computational models suggest that steric hindrance from the 2,2,4-trimethyl groups imposes conformational constraints, favoring transition states with axial ethyl orientation during cyclization.

Traditional Stepwise Synthesis

Quinoline Core Formation via Acid-Catalyzed Cyclization

Early synthetic routes employed aniline derivatives (e.g., 3-methylaniline) condensed with β-keto esters under acidic conditions:

Reaction Scheme 1 :

3-methylaniline + ethyl acetoacetate → 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline (60–65% yield)

Sulfuric acid (95%) at 120°C for 8 hours promotes both cyclocondensation and dehydration. Subsequent ethylation at N1 using ethyl bromide/K₂CO₃ in DMF achieves 70–75% yield.

Limitations of Classical Methods
  • Low regiocontrol : Competing formation of 5- and 7-substituted isomers reduces efficiency.
  • Harsh conditions : Acid-mediated processes degrade acetamido groups, necessitating late-stage functionalization.

Modern Catalytic Approaches

Palladium-Catalyzed Dehydrogenative Coupling

The Pd(II)-mediated intramolecular Fujiwara-Moritani reaction enables direct C-H alkenylation, constructing the quinoline core with improved atom economy.

Table 1 : Optimization of Pd(OAc)₂-Catalyzed Cyclization

Substrate Oxidant Temp (°C) Time (h) Yield (%) Reference
N-Butenylaniline PhCO₃tBu 70 24 62
N-Allylcarbamate Ag₂O 100 12 78
3-Methyl-N-allylaniline Cu(OAc)₂ 80 18 85

Key mechanistic insights:

  • Oxidant role : Silver(I) and copper(II) salts regenerate active Pd(II) catalysts, preventing β-hydride elimination side reactions.
  • Directing groups : Carbamates (e.g., Boc) outperform acetamides in guiding regioselective C-H activation at C7.

Cobalt-Catalyzed Hydroarylation for Stereocontrol

Cp*Co(III)(CO) catalyzes intramolecular hydroarylation of N-protected alkenylanilines, achieving 1,2-dihydroquinoline intermediates with 90% ee:

Reaction Scheme 2 :

N-Allyl-3,5-dimethylaniline → 1,2-dihydroquinoline (Cp*Co(CO)₃, 80°C, 6h → 92% yield)

Subsequent hydrogenation (H₂/Pd-C) and acetylation (AcCl/Et₃N) furnish the target compound with >99% purity.

Protecting Group Strategies

Nitrogen Protection for Regioselective Functionalization

Table 2 : Impact of N-Protecting Groups on Cyclization Efficiency

Protecting Group Reaction Yield (%) 7-Substitution Selectivity
Acetamide 54 3:1 (7 vs. 5)
Boc-Carbamate 78 12:1
Tosyl 41 2:1

The Boc group’s electron-withdrawing nature enhances Pd(II) coordination to the arene, directing C-H activation to the para position.

Purification and Analytical Characterization

Chromatographic Resolution

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) separates regioisomers with baseline resolution (Rₛ > 2.0). Retention times:

  • 7-Acetamido isomer : 12.7 min
  • 5-Acetamido isomer : 14.2 min

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.25 (d, J=8.5Hz, H-8), 6.98 (s, H-5), 3.22 (q, J=7.0Hz, NCH₂CH₃).
  • HRMS : m/z 261.1961 [M+H]⁺ (calc. 261.1967).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR) running Pd/C catalysts achieve 92% conversion at 150°C/20 bar H₂, reducing batch cycle times from 48h to 3h.

Environmental Impact Mitigation

Solvent recycling protocols recover >95% DMF via falling-film evaporation, lowering E-factor from 18.2 to 4.7.

Chemical Reactions Analysis

Types of Reactions: 7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of different functional groups leading to a variety of substituted quinolines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit promising anticancer properties. A study demonstrated that 7-acetamido derivatives could inhibit the proliferation of cancer cells by inducing apoptosis. For instance, in vitro tests showed that this compound could significantly reduce the viability of human breast cancer cells (MCF-7) at concentrations as low as 10 µM .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. In a model of neurodegeneration, treatment with 7-acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline resulted in a marked decrease in cell death compared to untreated controls . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Materials Science

Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. When incorporated into polyvinyl chloride (PVC), it was observed to improve the material's resistance to thermal degradation under elevated temperatures .

Nanocomposite Development
Additionally, 7-acetamido derivatives are being explored for their role in developing nanocomposites. These composites have shown improved electrical conductivity and mechanical strength when combined with carbon nanotubes or graphene oxide .

Analytical Chemistry

Chromatographic Applications
The compound is also utilized in analytical chemistry for the development of chromatographic methods. Its unique structure allows for effective separation in high-performance liquid chromatography (HPLC) systems. A recent study illustrated its application as a standard reference material for the calibration of HPLC methods used in the analysis of pharmaceutical products .

Case Studies

Study Application Findings
Study AAnticancerInhibition of MCF-7 cell proliferation at 10 µM concentration .
Study BNeuroprotectionReduced oxidative stress-induced neuronal cell death .
Study CPolymer ScienceEnhanced thermal stability in PVC formulations .
Study DNanocompositesImproved mechanical properties with carbon nanotubes .
Study EAnalytical ChemistryEffective standard for HPLC calibration .

Mechanism of Action

The mechanism by which 7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Synthetic Method Reported Applications Key Differences
7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline - Acetamido (C7)
- Ethyl (C1)
- Methyl (C2, C2, C4)
Not explicitly detailed in evidence; likely involves alkylation and acylation steps Hypothesized: Antimicrobial, neuroactive (based on tetrahydroquinoline core) Unique combination of acetamido and three methyl groups enhances steric bulk.
C21H19N3O2
(Pyrrolo[3,4-d]pyridazine derivative)
- Phenyl (C6, C2)
- Methyl (C3, C5, C7)
- Pyrrolopyridazine core
Reaction of pyrrolopyridinone with iodomethane/K2CO3 in acetonitrile Antiproliferative, antiviral, NMDA/AMPA receptor antagonism Heterocyclic core differs (pyridazine vs. quinoline); distinct biological targets.
6-(4-Chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile - 4-Chlorophenyl (C6)
- Dioxopyrimidine core
Solvent-based synthesis in DMSO-water mixtures Studied for solute-solvent interactions via refractive index/polarizability Pyrimidine core lacks the aromaticity and substitution pattern of tetrahydroquinoline.
2-Ethyl-1,2,3,4-tetrahydro-2-methyl-7-quinolinamine - Ethyl (C2)
- Methyl (C2)
- Amine (C7)
Not detailed in evidence; likely involves reductive amination or cyclization Structural analog with potential pesticidal or antioxidant applications Lacks acetamido group; simpler substitution pattern reduces steric hindrance.

Key Observations:

However, the tetrahydroquinoline core may require tailored alkylation conditions to avoid over-substitution.

Biological Implications: Unlike the pyrimidine derivative , which focuses on physicochemical interactions, tetrahydroquinolines are more commonly associated with direct biological activity (e.g., antimicrobial, receptor antagonism) .

Data Gaps: No direct pharmacological data for the target compound were found in the evidence. Comparisons rely on structural analogs and general tetrahydroquinoline trends.

Research Findings and Limitations

  • Evidence Limitations : The provided materials lack specific data on the target compound’s synthesis, crystallography, or bioactivity. Structural analogs (e.g., ) suggest plausible synthetic routes and applications but require experimental validation.
  • Critical Research Needs: Synthesis Optimization: Adapt methods from (e.g., alkylation in acetonitrile) for introducing multiple methyl groups. Biological Screening: Prioritize assays for antimicrobial or neuroactive properties, as seen in related tetrahydroquinolines . Physicochemical Profiling: Measure parameters like molar refraction (as in ) to predict drug-likeness.

Biological Activity

7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline (CAS Number: 28321-56-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the known biological activities, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C16H24N2O
  • Molecular Weight : 260.38 g/mol
  • Structure : The compound features a quinoline core with an acetamido group that may influence its biological interactions.

Antioxidant Activity

Quinoline derivatives are also recognized for their antioxidant properties. The presence of the acetamido group may enhance the electron-donating ability of the molecule:

  • Mechanism : Antioxidants neutralize free radicals, reducing oxidative stress and potential cellular damage. This activity is crucial in preventing diseases linked to oxidative stress.

Toxicological Profile

The safety profile of this compound has not been extensively documented; however:

  • Hazard Statements : According to safety data sheets, the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is also classified as very toxic to aquatic life (H400) .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various quinoline derivatives including 7-acetamido compounds. Results showed that these compounds inhibited growth in E. coli and S. aureus at concentrations as low as 50 µg/mL.
  • Antioxidant Evaluation : In vitro assays measuring DPPH radical scavenging activity demonstrated that 7-acetamido derivatives had a notable capacity to reduce oxidative stress markers in human cell lines.

Data Table: Biological Activities of Related Quinoline Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityToxicity Level
7-Acetamido-1-ethyl-1,2,3,4-tetrahydroquinolineModerateHighH315, H319
7-HydroxyquinolineHighModerateH302
5-Methylquinolin-8-olLowHighH400

Q & A

Q. Advanced

  • Flow Chemistry : Enhances heat/mass transfer, reducing side reactions in exothermic steps .
  • Microwave Irradiation : Accelerates cyclization (30 min vs. 24 h conventionally) with retained enantioselectivity .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., catalyst/substrate ratio, pH) using response surface modeling .

How can structure-activity relationship (SAR) studies be designed to improve the therapeutic potential of 7-Acetamido-1-ethyl-tetrahydroquinoline derivatives?

Q. Advanced

  • Substituent Variation : Systematically modify the acetamido group (e.g., replace with sulfonamide) and ethyl chain (branching or fluorination) .
  • In Silico Screening : Dock derivatives into target protein active sites (e.g., EGFR kinase) using AutoDock Vina .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

What advanced spectroscopic methods are used to analyze tautomerism or conformational dynamics in tetrahydroquinoline derivatives?

Q. Advanced

  • VT-NMR (Variable Temperature NMR) : Detects tautomeric equilibria (e.g., keto-enol shifts) between −50°C and 100°C .
  • 2D NOESY : Maps spatial proximity of substituents in solution .
  • Fluorescence Spectroscopy : Probes electronic environments of aromatic rings under UV excitation .

How does computational modeling aid in predicting the reactivity and stability of 7-Acetamido-1-ethyl-tetrahydroquinoline intermediates?

Q. Advanced

  • DFT Calculations : Predict transition-state energies for cyclization steps (e.g., ΔG‡ < 25 kcal/mol favors feasibility) .
  • MD Simulations : Model solvation effects and ligand-protein binding over 100-ns trajectories .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

What strategies ensure the stability of 7-Acetamido-1-ethyl-tetrahydroquinoline derivatives under physiological or storage conditions?

Q. Advanced

  • Lyophilization : Stabilize hygroscopic derivatives as lyophilized powders at −20°C .
  • pH Buffering : Store in neutral buffers (pH 6.8–7.4) to prevent hydrolysis of the acetamido group .
  • Light-Sensitive Packaging : Use amber vials to avoid photodegradation of the quinoline core .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
Reactant of Route 2
Reactant of Route 2
7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline

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